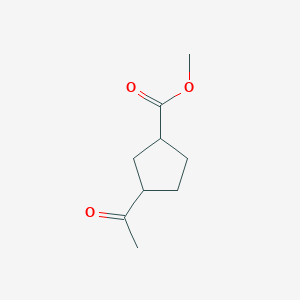
Methyl 3-acetylcyclopentanecarboxylate
Vue d'ensemble
Description
Methyl 3-acetylcyclopentanecarboxylate is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is a cyclic ester that is commonly used in the synthesis of numerous organic compounds. The purpose of
Applications De Recherche Scientifique
Methyl 3-acetylcyclopentanecarboxylate has numerous scientific research applications. It has been used as a starting material for the synthesis of various organic compounds such as chiral cyclopentenones and 2,3,4,5-tetrasubstituted pyrroles. Additionally, it has been used as a building block for the synthesis of natural products such as (+)-neopeltolide and (+)-discodermolide.
Mécanisme D'action
The mechanism of action of Methyl 3-acetylcyclopentanecarboxylate is not well understood. However, it is believed that this compound acts as a nucleophile in various reactions due to the presence of the carbonyl group in its structure.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Methyl 3-acetylcyclopentanecarboxylate. However, it has been reported to exhibit antimicrobial activity against various strains of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-acetylcyclopentanecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be purified using various techniques. Additionally, it can be used as a starting material for the synthesis of various organic compounds. However, one of the limitations of this compound is that it is not commercially available, and thus, must be synthesized in the lab.
Orientations Futures
There are several future directions for the study of Methyl 3-acetylcyclopentanecarboxylate. One potential direction is the development of new synthetic methods for this compound. Additionally, further research is needed to understand the mechanism of action and potential applications of this compound in various fields of science. Finally, studies are needed to explore the potential biochemical and physiological effects of Methyl 3-acetylcyclopentanecarboxylate.
In conclusion, Methyl 3-acetylcyclopentanecarboxylate is a chemical compound that has potential applications in various fields of science. It is relatively easy to synthesize and can be used as a starting material for the synthesis of numerous organic compounds. Further research is needed to understand the mechanism of action and potential applications of this compound.
Propriétés
IUPAC Name |
methyl 3-acetylcyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-6(10)7-3-4-8(5-7)9(11)12-2/h7-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNZZNWTLVFRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-acetylcyclopentanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



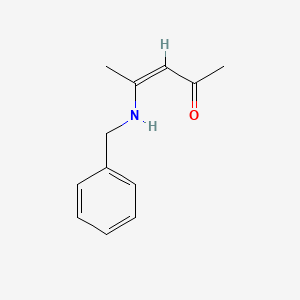
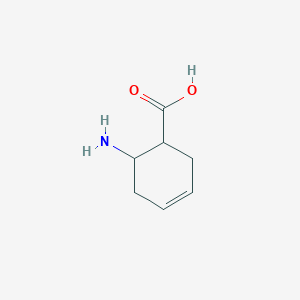

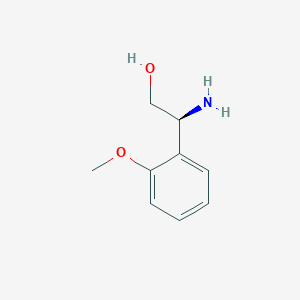




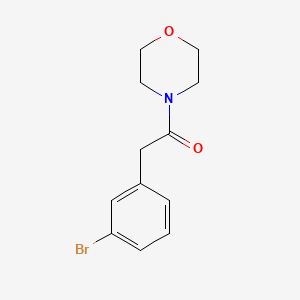

![(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid](/img/structure/B3252158.png)


![3-Quinolinecarbonitrile, 4-chloro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-](/img/structure/B3252184.png)